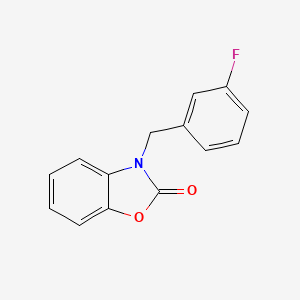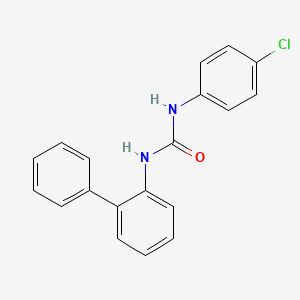
5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of amides. It is also known as BIMP or BRD-0539. This compound has gained significant attention in the scientific community due to its potential applications in various research areas.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide is still not fully understood. However, it has been found to act as an inhibitor of the protein BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide in lab experiments is its specificity towards BRD4. This allows researchers to study the effects of BRD4 inhibition on various cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide. One direction is to further investigate its anti-tumor and anti-cancer properties and determine its efficacy in treating different types of cancer. Another direction is to study its potential applications in the treatment of neurological disorders and determine its mechanism of action in these conditions. Additionally, the development of more specific and potent inhibitors of BRD4 may lead to the discovery of new therapeutic targets and treatments for various diseases.
Conclusion:
In conclusion, 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide is a chemical compound with potential applications in various research areas. Its specificity towards BRD4 makes it a valuable tool for studying the effects of BRD4 inhibition on cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide involves the reaction between 5-bromo-2-methoxybenzoic acid and 4-isopropylaniline in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-isopropylphenyl)-2-methoxybenzamide has been found to have potential applications in various research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to be effective in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11(2)12-4-7-14(8-5-12)19-17(20)15-10-13(18)6-9-16(15)21-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBUCEBEVXFHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-[4-(propan-2-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)

![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)



![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)



![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)